molecular formula C10H8ClNO2S B1418343 6-Methylquinoline-5-sulfonyl chloride CAS No. 1118787-72-6

6-Methylquinoline-5-sulfonyl chloride

Cat. No.: B1418343
CAS No.: 1118787-72-6
M. Wt: 241.69 g/mol
InChI Key: ZBRUNFIHRXZETH-UHFFFAOYSA-N
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Description

6-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Scientific Research Applications

6-Methylquinoline-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives.

    Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as antimicrobial and anticancer agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

6-Methylquinoline-5-sulfonyl chloride is classified as a dangerous substance. It may be corrosive to metals and is harmful if swallowed. It can cause severe skin burns and eye damage, and may cause an allergic skin reaction. It is fatal if inhaled and may cause respiratory irritation. It is also harmful to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylquinoline-5-sulfonyl chloride typically involves the sulfonylation of 6-methylquinoline. One common method is the reaction of 6-methylquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position of the quinoline ring . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Mechanism of Action

The mechanism of action of 6-Methylquinoline-5-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is crucial in its role as an enzyme inhibitor, where it can modify the active sites of enzymes, thereby altering their activity. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5-sulfonyl chloride: Lacks the methyl group at the 6-position.

    8-Hydroxyquinoline-5-sulfonyl chloride: Contains a hydroxyl group at the 8-position.

    2-Methylquinoline-5-sulfonyl chloride: Has a methyl group at the 2-position instead of the 6-position.

Uniqueness

6-Methylquinoline-5-sulfonyl chloride is unique due to the presence of the methyl group at the 6-position, which can influence its reactivity and the types of interactions it can participate in. This structural feature can affect its binding affinity and specificity in biochemical applications .

Properties

IUPAC Name

6-methylquinoline-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-4-5-9-8(3-2-6-12-9)10(7)15(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRUNFIHRXZETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)N=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118787-72-6
Record name 6-methylquinoline-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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